
1-(Morpholin-2-yl)but-3-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-2-yl)but-3-yn-1-one is an organic compound with the molecular formula C8H11NO2. It features a morpholine ring attached to a butynone moiety, making it a versatile compound in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Morpholin-2-yl)but-3-yn-1-one can be synthesized through various methods. One common approach involves the reaction of morpholine with propargyl bromide under basic conditions to form the corresponding propargyl morpholine. This intermediate is then subjected to oxidation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-2-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Morpholin-2-yl)but-3-yn-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Morpholin-2-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)prop-2-en-1-one: This compound features a similar morpholine ring but with a different alkyne moiety.
3-(N-morpholino)propanesulfonic acid: Another morpholine derivative with distinct functional groups and applications.
Uniqueness
1-(Morpholin-2-yl)but-3-yn-1-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a morpholine ring and a butynone moiety makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-morpholin-2-ylbut-3-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-3-7(10)8-6-9-4-5-11-8/h1,8-9H,3-6H2 |
InChI Key |
DMMITEPAGVQWEO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


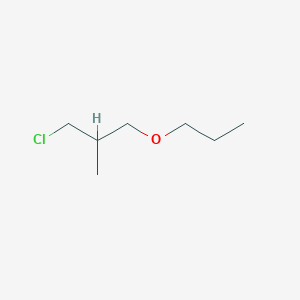
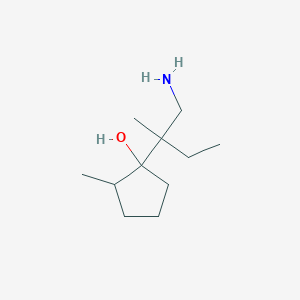
![6-amino-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B15254724.png)
![1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B15254726.png)
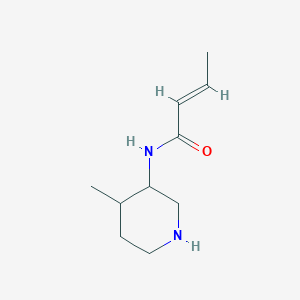
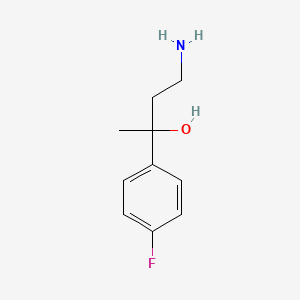
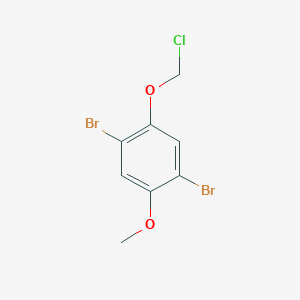

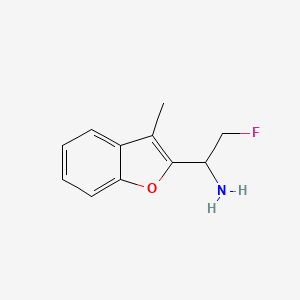
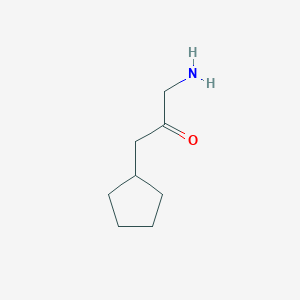
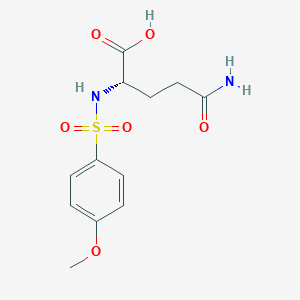
![[1-(Bromomethyl)cyclopropyl]cyclobutane](/img/structure/B15254793.png)
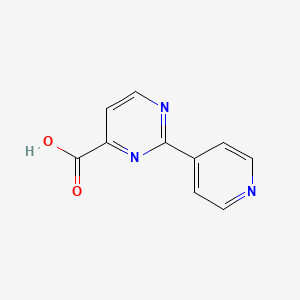
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B15254800.png)
